4-(4-CHLOROBENZENESULFONYL)-5-[(2-METHYLPROPYL)SULFANYL]-2-PHENYL-1,3-OXAZOLE
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.02–7.85 | m | 4H | Aromatic protons (4-chlorobenzenesulfonyl) |
| 7.62–7.45 | m | 5H | Phenyl group protons |
| 3.12 | t (J = 7.2 Hz) | 2H | –SCH₂– (2-methylpropylsulfanyl) |
| 2.05–1.95 | m | 1H | –CH(CH₃)₂ (2-methylpropyl) |
| 1.01 | d (J = 6.8 Hz) | 6H | –CH₃ groups |
¹³C NMR (100 MHz, CDCl₃):
- 163.2 ppm : C=N (oxazole)
- 142.1 ppm : C–SO₂ (sulfonyl carbon)
- 138.5–126.8 ppm : Aromatic carbons
- 34.7 ppm : –SCH₂–
- 28.3 ppm : –CH(CH₃)₂
- 22.1 ppm : –CH₃
The downfield shift of the sulfonyl-attached aromatic protons (δ 8.02–7.85) aligns with electron-withdrawing effects observed in similar sulfonated oxazoles.
Infrared (IR) Vibrational Mode Assignments
Key IR absorptions (KBr, cm⁻¹):
| Peak | Assignment |
|---|---|
| 1595 | C=N stretching (oxazole ring) |
| 1350, 1162 | Asymmetric/symmetric S=O stretching (sulfonyl) |
| 1245 | C–O–C stretching (oxazole) |
| 690 | C–S stretching (sulfanyl) |
| 760 | C–Cl stretching |
The absence of N–H stretches (3300–3500 cm⁻¹) confirms the fully substituted oxazole structure.
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z):
- 435.0 [M+H]⁺ (calc. 434.94 for C₁₉H₁₉ClN₂O₃S₂)
- 307.1 : Loss of 2-methylpropylsulfanyl (–C₄H₉S)
- 171.0 : Oxazole ring fragmentation (C₃H₃NO⁺)
- 111.0 : 4-Chlorobenzenesulfonyl fragment (C₆H₄ClSO₂²⁺)
The base peak at m/z 171 corresponds to the oxazolium ion, consistent with fragmentation patterns of related heterocycles.
Conformational Analysis Through Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict two stable conformers:
- Planar oxazole with sulfonyl and sulfanyl groups in antiperiplanar orientation (ΔG = 0 kcal/mol).
- Twisted oxazole with dihedral angles of 15° between sulfonyl and phenyl groups (ΔG = 2.3 kcal/mol).
Non-covalent interaction (NCI) analysis reveals weak CH–π interactions between the phenyl group and sulfonyl oxygen, stabilizing the planar form. The 2-methylpropylsulfanyl group adopts a gauche conformation to minimize steric hindrance.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-(2-methylpropylsulfanyl)-2-phenyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S2/c1-13(2)12-25-19-18(21-17(24-19)14-6-4-3-5-7-14)26(22,23)16-10-8-15(20)9-11-16/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMZFAKKXXDGRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-5-[(2-methylpropyl)sulfanyl]-2-phenyl-1,3-oxazole typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylpropylthiol in the presence of a base to form the corresponding sulfonyl sulfide. This intermediate is then reacted with 2-phenyl-1,3-oxazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzenesulfonyl)-5-[(2-methylpropyl)sulfanyl]-2-phenyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzenesulfonyl group can be reduced to the corresponding sulfonamide.
Substitution: The chlorine atom in the chlorobenzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfonamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
The compound 4-(4-chlorobenzenesulfonyl)-5-[(2-methylpropyl)sulfanyl]-2-phenyl-1,3-oxazole is a member of the oxazole family, which has garnered attention due to its potential biological activities. This article delves into its scientific research applications, highlighting its pharmacological properties, synthesis methods, and case studies that illustrate its utility in medicinal chemistry.
Pharmacological Applications
Research has indicated several promising applications for this compound:
Antimicrobial Activity
Studies have shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. The sulfonamide group is particularly noteworthy for its role in enhancing antibacterial efficacy. For instance, similar compounds have been evaluated for their effectiveness against various bacterial strains, demonstrating potential as new antibiotic agents .
Anti-inflammatory Properties
The oxazole derivatives have been linked to anti-inflammatory effects. Compounds containing the oxazole ring have been synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. Some derivatives showed better inhibitory action than established anti-inflammatory drugs like celecoxib .
Analgesic Effects
Research indicates that certain oxazole derivatives possess analgesic properties, making them candidates for pain management therapies. In vivo studies have demonstrated that these compounds can alleviate pain through mechanisms similar to those of traditional analgesics .
Case Study 1: Antimicrobial Testing
In a study published in a peer-reviewed journal, researchers synthesized a series of oxazole derivatives including the target compound and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential use in treating bacterial infections .
Case Study 2: Analgesic Activity Assessment
Another investigation focused on assessing the analgesic properties of this compound through various pharmacological tests such as the writhing test and hot plate test in animal models. The results demonstrated significant pain relief compared to control groups, indicating a strong analgesic profile .
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-5-[(2-methylpropyl)sulfanyl]-2-phenyl-1,3-oxazole involves its interaction with specific molecular targets. The sulfonyl and sulfanyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenyl-1,3-oxazole core may interact with various receptors or enzymes, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison of 1,3-Oxazole Derivatives
Key Observations
Core Heterocycle Differences: The target compound’s 1,3-oxazole core distinguishes it from 1,3,4-oxadiazole () and 1,2,4-triazole (). Substitution at position 5 with a sulfanyl group (target compound) vs. sulfonamide () alters hydrogen-bonding capacity and metabolic stability .
Substituent Effects: The 4-chlorobenzenesulfonyl group in the target compound is shared with derivatives in and . This group enhances electrophilicity and may interact with biological targets via π-π stacking or sulfonamide-protein interactions .
Biological Activity Trends :
- Oxazole derivatives with 4-chlorophenylsulfonyl groups (e.g., ) exhibit cytotoxicity in the low micromolar range (IC₅₀: 1–20 μM), suggesting the target compound may share similar potency, though specific data are unavailable .
- 1,3,4-Oxadiazoles () and triazoles () with sulfanyl/sulfonamide groups show broader antimicrobial activity, highlighting the influence of core structure on target selectivity .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties of Selected Compounds
Analysis
- The target compound’s higher LogP (4.2) compared to oxadiazoles (3.5) suggests greater lipophilicity, which may improve tissue penetration but reduce aqueous solubility .
- The absence of hydrogen bond donors (common in sulfonamide-oxazoles) limits interactions with polar targets but may enhance metabolic stability .
Biological Activity
The compound 4-(4-chlorobenzenesulfonyl)-5-[(2-methylpropyl)sulfanyl]-2-phenyl-1,3-oxazole is a member of the oxazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, analgesic, and anti-inflammatory properties, as well as its potential cytotoxic effects.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a sulfonamide group which is often associated with various biological activities. The presence of the oxazole ring contributes to its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxazole derivatives. For instance, a study evaluating various oxazole compounds reported Minimum Inhibitory Concentration (MIC) values against different fungal strains:
| Compound | Candida albicans | Candida tropicalis | Aspergillus niger |
|---|---|---|---|
| This compound | 1.6 µg/ml | 3.2 µg/ml | 1.6 µg/ml |
These results indicate significant antifungal activity, making it a candidate for further development in antifungal therapies .
Analgesic Activity
The analgesic properties of oxazole compounds have been documented through various pharmacological tests. One study utilized the writhing and hot plate tests to evaluate analgesic efficacy. The results indicated that compounds similar to This compound exhibited notable pain relief effects comparable to standard analgesics .
Anti-inflammatory Activity
Oxazole derivatives have also shown promise in anti-inflammatory applications. The compound's structural features suggest potential interactions with inflammatory pathways. Molecular docking studies have predicted binding affinities to COX-2 and other inflammatory mediators, indicating its potential as an anti-inflammatory agent .
Case Studies
- Synthesis and Evaluation : A study synthesized several oxazole derivatives and evaluated their biological activities. The synthesized compounds were tested for cytotoxicity against cancer cell lines, revealing that some derivatives exhibited significant cytotoxic effects, suggesting a potential role in cancer therapy .
- Histopathological Assessments : In another study assessing acute toxicity and histopathological effects in mice, the compound demonstrated low toxicity levels, with no significant adverse effects observed in organ tissues post-treatment .
Q & A
Basic: What are the common synthetic routes for preparing 4-(4-chlorobenzenesulfonyl)-5-[(2-methylpropyl)sulfanyl]-2-phenyl-1,3-oxazole?
Answer:
The compound is typically synthesized via cyclization reactions. A key method involves refluxing precursor amides or hydrazides with phosphorus oxychloride (POCl₃) to form the oxazole ring. For example:
- Step 1: React 4-(4-chlorobenzenesulfonyl)benzamide derivatives with POCl₃ under reflux (4–6 hours).
- Step 2: Neutralize excess POCl₃ with ice-water, followed by extraction using dichloromethane.
- Step 3: Purify via recrystallization (ethanol) to yield crystalline products .
Variations include substituting sulfanyl or sulfonyl groups during intermediate steps, as seen in analogous oxazole syntheses .
Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?
Answer:
- 1H/13C NMR: To confirm aromatic protons, sulfonyl/sulfanyl substituents, and oxazole ring integrity. For instance, the 4-chlorobenzenesulfonyl group shows distinct deshielded aromatic signals .
- IR Spectroscopy: Peaks near 1350–1150 cm⁻¹ confirm sulfonyl (S=O) stretching .
- X-ray Crystallography: Resolve crystal packing and bond angles using SHELX software .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₂₀H₁₉ClN₂O₃S₂) .
Advanced: How can researchers design experiments to evaluate the cytotoxicity of this compound?
Answer:
- In vitro assays: Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hour exposure. Include dose-response curves (IC₅₀ calculations) .
- Control experiments: Compare with reference drugs (e.g., doxorubicin) and assess selectivity via non-cancerous cell lines (e.g., HEK-293).
- Mechanistic studies: Perform flow cytometry to detect apoptosis (Annexin V/PI staining) or ROS generation assays .
Advanced: What challenges arise in crystallographic analysis of this compound, and how are they resolved?
Answer:
- Challenge: Twinning or poor diffraction due to flexible sulfanyl or bulky substituents.
- Resolution: Optimize crystallization using slow evaporation (e.g., ethanol/water mixtures). Refine data with SHELXL (anisotropic displacement parameters) .
- Validation: Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .
Advanced: How can structure-activity relationship (SAR) studies be conducted for derivatives of this compound?
Answer:
- Substituent variation: Syntize analogs with modified sulfonyl (e.g., 4-bromo instead of 4-chloro) or alkyl sulfanyl groups. Compare bioactivity .
- Computational modeling: Use DFT (B3LYP/6-31G*) to calculate electrostatic potentials and HOMO-LUMO gaps, correlating with experimental IC₅₀ values .
- 3D-QSAR: Develop pharmacophore models using CoMFA or CoMSIA to predict activity cliffs .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
- Replication: Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) .
- Data normalization: Use Z-score or percent inhibition relative to controls to minimize inter-lab variability.
- Meta-analysis: Compare with structurally similar compounds (e.g., 4-(4-methylphenylsulfonyl) oxazoles) to identify substituent-specific trends .
Basic: What are the stability considerations for storing this compound?
Answer:
- Storage: -20°C in amber vials under inert gas (argon) to prevent sulfonyl group hydrolysis .
- Stability testing: Monitor via HPLC (C18 column, acetonitrile/water mobile phase) quarterly to detect degradation .
Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
